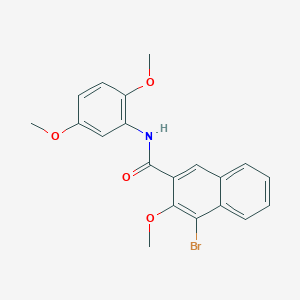![molecular formula C21H20ClFN4O2 B278210 N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B278210.png)
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide, also known as BAY 43-9006, is a chemical compound that has been studied for its potential use as an anticancer agent.
作用机制
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 functions as a dual inhibitor of RAF kinase and VEGFR. RAF kinase is a protein that plays a key role in the MAPK/ERK signaling pathway, which is often dysregulated in cancer cells. By inhibiting RAF kinase, N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival. VEGFR is a protein that is involved in angiogenesis, the process by which new blood vessels are formed. By inhibiting VEGFR, N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 can prevent the growth of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting RAF kinase and VEGFR, it can also inhibit the activity of other proteins involved in cancer cell growth and survival, including PDGFR, c-KIT, and FLT-3. N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In terms of physiological effects, N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 can cause side effects such as hypertension, fatigue, and gastrointestinal disturbances.
实验室实验的优点和局限性
One advantage of using N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for investigating the role of RAF kinase and VEGFR in cancer cell growth and survival. However, one limitation of using N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 in lab experiments is that it can cause side effects that may not be relevant to the specific research question being investigated.
未来方向
There are several future directions for research on N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006. One area of focus is the development of new drugs that target RAF kinase and VEGFR with greater specificity and fewer side effects. Another area of focus is the use of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 in combination with other drugs to enhance its anticancer activity. Additionally, research is needed to better understand the mechanisms underlying the side effects of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006, and to develop strategies for minimizing these side effects in patients. Finally, further clinical trials are needed to evaluate the efficacy of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 in treating other types of cancer, and to identify patient populations that may benefit most from this treatment.
合成方法
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 is synthesized through a multistep process that involves the reaction of 4-cyano-2-fluoroaniline with 5-chloro-2-(4-propanoylpiperazin-1-yl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-bromo-3-nitrobenzamide, followed by reduction and deprotection to yield N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006.
科学研究应用
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of several proteins involved in cancer cell growth and survival, including RAF kinase and VEGFR. Clinical trials have been conducted to evaluate the efficacy of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 in treating various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
属性
分子式 |
C21H20ClFN4O2 |
|---|---|
分子量 |
414.9 g/mol |
IUPAC 名称 |
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C21H20ClFN4O2/c1-2-20(28)27-9-7-26(8-10-27)19-6-4-15(22)12-18(19)25-21(29)16-5-3-14(13-24)11-17(16)23/h3-6,11-12H,2,7-10H2,1H3,(H,25,29) |
InChI 键 |
VUVNVKZSJLLSIZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)C#N)F |
规范 SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278127.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea](/img/structure/B278128.png)
![N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B278129.png)

![2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278132.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B278133.png)
![N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B278134.png)

![4-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278138.png)
![2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B278140.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide](/img/structure/B278143.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-methoxybenzamide](/img/structure/B278145.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B278146.png)
![3-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278147.png)